Unique Cisplatin Potentiation in Subcutaneous L1210 Leukemia: EdSm vs. Sm, dSm, and PSm
In a direct four-compound head-to-head comparison using the subcutaneously implanted L1210 leukemia model in CD2F1 mice, only ethyldeshydroxysparsomycin (EdSm) significantly potentiated cisplatin antitumor activity. At a dose of 10 mg/kg i.p. given 3 h before cisplatin on days 1, 5, and 9, EdSm enhanced cisplatin efficacy by 2.8-fold (P < 0.01), whereas the parent compound sparsomycin (Sm), deshydroxy-sparsomycin (dSm), and n-pentyl-sparsomycin (PSm) showed no potentiating effect whatsoever in this model [1]. This cisplatin potentiation occurred without any increase in treatment-associated weight loss, indicating that the enhanced antitumor activity was not attributable to additive toxicity [1].
| Evidence Dimension | Cisplatin antitumor activity potentiation (fold increase) in s.c. L1210 leukemia model |
|---|---|
| Target Compound Data | EdSm (10 mg/kg i.p.) + cisplatin: 2.8-fold potentiation of cisplatin activity (P < 0.01) |
| Comparator Or Baseline | Sparsomycin (Sm), deshydroxy-Sm (dSm), n-pentyl-Sm (PSm): no significant potentiation at equivalent dosing |
| Quantified Difference | EdSm: 2.8× potentiation vs. Sm, dSm, PSm: ~1.0× (no effect); net differential: ~2.8-fold advantage unique to EdSm |
| Conditions | CD2F1 mice inoculated s.c. with 10⁶ L1210 cells; sparsomycins administered i.p. 3 h before cisplatin on days 1, 5, 9 |
Why This Matters
This uniquely selective cisplatin potentiation distinguishes EdSm from all other tested sparsomycin analogs and defines its specific research utility in combination chemotherapy protocols where cisplatin enhancement is the experimental objective.
- [1] Zylicz Z, Wagener DJ, van Rennes H, Wessels JM, van der Kleijn E, de Grip WJ, Ottenheijm HC, van den Broek LA. Potentiation of cisplatin antitumor activity on L1210 leukemia s.c. by sparsomycin and three of its analogues. Cancer Lett. 1989;46(2):153-7. doi:10.1016/0304-3835(89)90024-4. View Source
